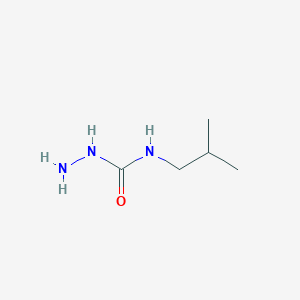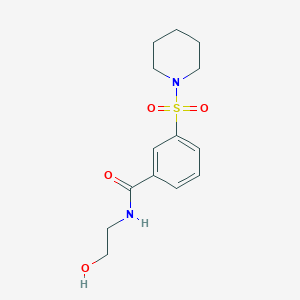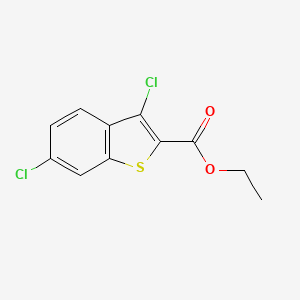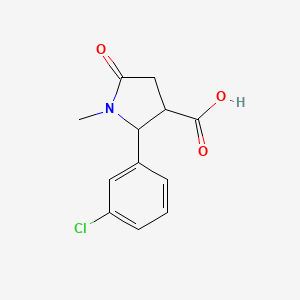![molecular formula C12H17NO2S B6143443 1-[1-(benzenesulfonyl)cyclopentyl]methanamine CAS No. 1114822-88-6](/img/structure/B6143443.png)
1-[1-(benzenesulfonyl)cyclopentyl]methanamine
Vue d'ensemble
Description
1-(1-(Benzenesulfonyl)cyclopentyl)methanamine (BSCPM) is a novel and important compound that has been studied in recent years for its potential applications in various areas of scientific research. BSCPM is an amine derivative of benzenesulfonyl cyclopentane, and it is synthesized from the reaction of 1-chlorobenzene and 1-cyclopentanethiol. This compound has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.
Applications De Recherche Scientifique
1-[1-(benzenesulfonyl)cyclopentyl]methanamine has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology. In biochemistry, this compound has been used to study the structure and function of proteins and enzymes. In physiology, this compound has been used to study the effects of drugs on the human body, such as their effects on blood pressure, heart rate, and respiration. In pharmacology, this compound has been used to study the effects of drugs on the body, such as their ability to bind to receptors and activate pathways.
Mécanisme D'action
The mechanism of action of 1-[1-(benzenesulfonyl)cyclopentyl]methanamine is not fully understood. However, it is believed that this compound binds to certain proteins and enzymes, which then leads to changes in their structure and function. This compound may also bind to certain receptors and activate pathways, leading to physiological changes.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. In biochemical studies, this compound has been shown to interact with certain proteins and enzymes, leading to changes in their structure and function. In physiological studies, this compound has been shown to affect certain processes, such as blood pressure, heart rate, and respiration.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[1-(benzenesulfonyl)cyclopentyl]methanamine in laboratory experiments include its low cost, ease of synthesis, and its ability to interact with certain proteins and enzymes. The limitations of using this compound in laboratory experiments include its potential toxicity and its short half-life.
Orientations Futures
The potential future directions for 1-[1-(benzenesulfonyl)cyclopentyl]methanamine research include further studies into its biochemical and physiological effects, its potential applications in drug design, and its potential use as a therapeutic agent. Additionally, further research into its mechanism of action and its potential toxicity is needed. Additionally, further research into its potential applications in the fields of biotechnology and nanotechnology is warranted. Finally, further research into its potential use as a diagnostic tool is needed.
Propriétés
IUPAC Name |
[1-(benzenesulfonyl)cyclopentyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c13-10-12(8-4-5-9-12)16(14,15)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVCFAGQAUYLOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-methyl-4-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B6143370.png)
![2-{7-methyl-3H-imidazo[4,5-b]pyridin-2-yl}acetonitrile](/img/structure/B6143377.png)


![6-[4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B6143399.png)




![tert-butyl N-{2-[2-(pyrrolidin-1-yl)phenyl]ethyl}carbamate](/img/structure/B6143420.png)


